![molecular formula C12H21F3N2O2 B2410423 tert-ブチル N-[3-(シクロプロピルアミノ)-4,4,4-トリフルオロブチル]カルバメート CAS No. 2126161-05-3](/img/structure/B2410423.png)
tert-ブチル N-[3-(シクロプロピルアミノ)-4,4,4-トリフルオロブチル]カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate is a chemical compound with the molecular formula C12H21F3N2O2 It is known for its unique structural features, including a tert-butyl group, a cyclopropylamino group, and trifluoromethyl groups
科学的研究の応用
tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of agrochemicals and specialty chemicals due to its unique reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 3-(cyclopropylamino)-4,4,4-trifluorobutyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
作用機序
The mechanism of action of tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. The trifluoromethyl groups enhance its binding affinity and stability, making it a potent inhibitor or modulator in various biochemical pathways.
類似化合物との比較
Similar Compounds
- tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate can be compared with other carbamate derivatives such as:
- tert-butyl N-[3-(methylamino)-4,4,4-trifluorobutyl]carbamate
- tert-butyl N-[3-(ethylamino)-4,4,4-trifluorobutyl]carbamate
Uniqueness
The uniqueness of tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate lies in its cyclopropylamino group, which imparts distinct steric and electronic properties. This makes it more selective and potent in its interactions compared to similar compounds with different substituents.
特性
IUPAC Name |
tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)16-7-6-9(12(13,14)15)17-8-4-5-8/h8-9,17H,4-7H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOBGBDCKWNVNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(F)(F)F)NC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

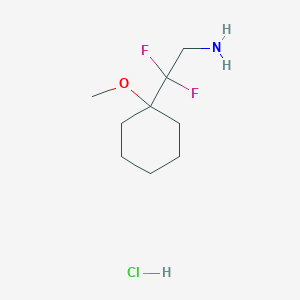
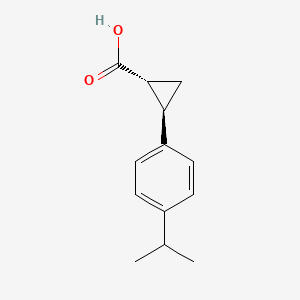
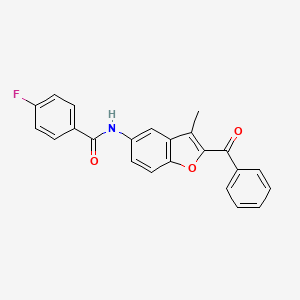

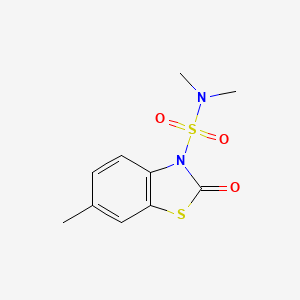
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2410349.png)
![2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2410350.png)
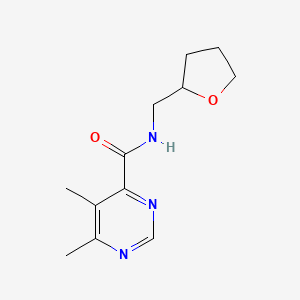
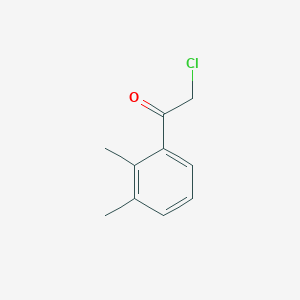
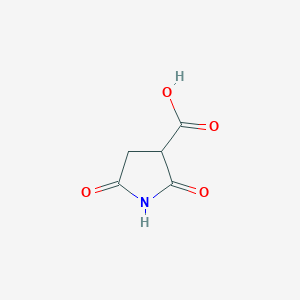
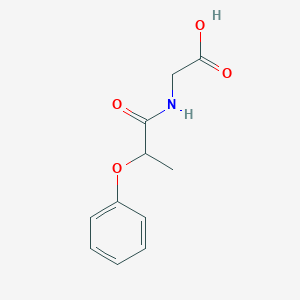
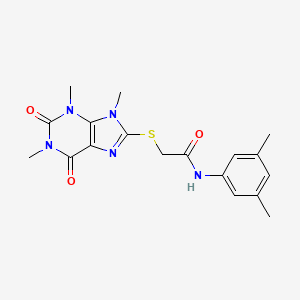
![4-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B2410360.png)
